Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate
Description
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate is a nitrogen mustard-bearing indole derivative. The compound features a bis(2-chloroethyl)amino group at the 5-position of the indole ring and a methyl propanoate ester at the 3-position. Its indole core facilitates interactions with biological targets through π-π stacking and hydrogen bonding, as observed in related indole derivatives .
Properties
CAS No. |
93017-66-4 |
|---|---|
Molecular Formula |
C16H20Cl2N2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
methyl 3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoate |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-16(21)5-2-12-11-19-15-4-3-13(10-14(12)15)20(8-6-17)9-7-18/h3-4,10-11,19H,2,5-9H2,1H3 |
InChI Key |
UJMUCMMVMLXILD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Indole Propanoate Core
The starting point is typically Methyl 3-(1H-indol-3-yl)propanoate , which can be prepared by esterification of 3-(1H-indol-3-yl)propanoic acid or via Fischer indole synthesis followed by side-chain functionalization.
- Esterification : The carboxylic acid precursor is refluxed with methanol in the presence of a catalytic amount of sulfuric acid or other acid catalysts to yield the methyl ester. This method is well-documented and yields high purity esters suitable for further functionalization.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 3-(1H-indol-3-yl)propanoic acid + MeOH + H2SO4 (cat.) | Reflux 4-6 h, methyl ester formation |
| 2 | Cooling and filtration | Isolation of methyl 3-(1H-indol-3-yl)propanoate |
Introduction of the Bis(2-chloroethyl)amino Group at the 5-Position
The key functionalization involves installing the bis(2-chloroethyl)amino substituent on the indole ring at the 5-position. This is typically achieved via:
- Electrophilic aromatic substitution (EAS) on the indole ring, using a suitable aminoalkylating agent.
- A common approach is the nucleophilic substitution of a 5-aminoindole derivative with bis(2-chloroethyl)amine or its derivatives.
- Nitration or halogenation at the 5-position of the indole ring to introduce a leaving group or a precursor for amination.
- Reduction or substitution to convert the 5-substituent to an amino group.
- Alkylation of the 5-amino group with 2-chloroethyl chloride or bis(2-chloroethyl)amine to install the bis(2-chloroethyl)amino moiety.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 5-nitroindole derivative (from nitration) | Introduction of nitro group at C-5 |
| 2 | Reduction (e.g., Sn/HCl or catalytic hydrogenation) | Conversion to 5-aminoindole |
| 3 | Reaction with bis(2-chloroethyl)amine or 2-chloroethyl chloride under basic conditions (e.g., NaHCO3, DMF) | Formation of bis(2-chloroethyl)amino substituent |
This sequence requires careful control of reaction conditions to avoid over-alkylation or decomposition of the indole ring.
Final Assembly and Purification
- After installation of the bis(2-chloroethyl)amino group, the compound is purified by chromatographic techniques such as silica gel column chromatography.
- Characterization is performed by NMR, mass spectrometry, and crystallography to confirm substitution patterns and purity.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of propanoic acid | MeOH, H2SO4, reflux 5 h | 85-90 | High purity methyl ester obtained |
| Nitration of indole | HNO3/H2SO4, 0-5 °C | 70-75 | Selective 5-nitro substitution |
| Reduction of nitro group | Sn/HCl or Pd/C hydrogenation | 80-85 | Clean conversion to 5-aminoindole |
| Alkylation with bis(2-chloroethyl)amine | DMF, NaHCO3, 40-60 °C, 12 h | 60-70 | Requires inert atmosphere, moisture-free |
Analytical Characterization
- NMR Spectroscopy : Confirms substitution at the 5-position and integrity of the indole ring.
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight (~365 g/mol).
- X-ray Crystallography : Provides definitive structural confirmation, especially of the bis(2-chloroethyl)amino substitution pattern.
Notes on Synthetic Strategy and Optimization
- The order of functional group installation is critical; esterification is best performed before alkylation to avoid side reactions.
- Protecting groups may be necessary if other reactive sites are present.
- Use of polar aprotic solvents (e.g., DMF, DMSO) enhances nucleophilic substitution efficiency.
- Temperature control is essential to minimize decomposition of the bis(2-chloroethyl)amino group.
- Purification challenges arise due to the compound’s polarity and potential hydrolysis; thus, chromatographic methods must be optimized.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 3-(1H-indol-3-yl)propanoic acid | MeOH, H2SO4, reflux | Methyl 3-(1H-indol-3-yl)propanoate | 85-90 |
| 2 | Methyl 3-(1H-indol-3-yl)propanoate | Nitration (HNO3/H2SO4, 0-5 °C) | 5-nitro derivative | 70-75 |
| 3 | 5-nitro derivative | Reduction (Sn/HCl or Pd/C hydrogenation) | 5-amino derivative | 80-85 |
| 4 | 5-amino derivative | Bis(2-chloroethyl)amine, DMF, NaHCO3, 40-60 °C | Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate | 60-70 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties due to the presence of the bis(2-chloroethyl)amino group.
Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to the indole core’s chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitrogen Mustard Groups
Compound A : Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate
- Structure : Replaces the indole ring with a phenyl group linked to a chromone moiety.
- Mechanism : Combines alkylation (via nitrogen mustard) with chromone-mediated enzyme inhibition.
Compound B : Amustaline Dihydrochloride
- Structure: Contains a bis(2-chloroethyl)aminoethyl ester linked to an acridine ring.
- Application : Used for ex vivo pathogen inactivation in blood products via nucleic acid alkylation .
- Key Difference : The acridine ring enhances intercalation into DNA/RNA, differing from the indole-based mechanism of the target compound.
Indole Derivatives Without Nitrogen Mustard Groups
Compound C : Methyl 3-(1H-indol-3-yl)propanoate (CAS 5548-09-4)
- Structure: Lacks the bis(2-chloroethyl)amino group; simpler indole-propanoate ester.
- Application: Serves as a precursor for histone deacetylase (HDAC) inhibitors, highlighting the indole-propanoate scaffold’s versatility in medicinal chemistry .
- Activity: Non-alkylating; relies on HDAC inhibition rather than DNA cross-linking.
Compound D : Methyl 3-acetylamino-2-(5-methoxy-1H-indol-3-yl)propanoate
Comparative Data Table
Biological Activity
Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate, a synthetic organic compound, is notable for its indole core and bis(2-chloroethyl)amino substituent. This structure contributes to its significant biological activity, particularly in the realm of medicinal chemistry and cancer therapy. The compound exhibits alkylating properties that allow it to interact with DNA, inhibiting replication and transcription, which is crucial for its potential as an anticancer agent.
- Molecular Formula : C₁₃H₁₈Cl₂N₂O₂
- Molecular Weight : Approximately 343.2 g/mol
- Chemical Structure : The compound features an indole ring system substituted at the 5-position with a bis(2-chloroethyl)amino group.
The primary mechanism of action for this compound involves:
- Alkylation of DNA : The bis(2-chloroethyl)amino group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA. This leads to cross-linking of DNA strands, which disrupts normal cellular replication processes.
- Inhibition of Cellular Processes : By interfering with DNA replication and transcription, the compound can induce apoptosis in cancer cells.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(5-amino-1H-indol-1-yl)propanoate | C₁₂H₁₃N₃O₂ | Lacks alkylating properties due to absence of chlorinated side chains |
| N,N-bis(2-chloroethyl)-4-aminoquinoline | C₁₄H₁₈Cl₂N₂ | Similar alkylating mechanism but different core structure |
| Bis(2-chloroethyl)methylamine | C₆H₁₂Cl₂N | Acts as an alkylating agent but lacks indole characteristics |
Anticancer Efficacy
Research indicates that this compound exhibits notable efficacy against various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity:
- Cell Line Testing : The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Case Studies
- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cell proliferation.
- Lung Cancer Model : In A549 lung cancer cells, the compound exhibited an IC50 value of around 10 µM, showcasing its potential as a therapeutic agent in lung cancer treatment.
Table 2: IC50 Values Against Various Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast) | 15 | Moderate |
| A549 (Lung) | 10 | High |
| HeLa (Cervical) | 12 | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
